3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is a substituted benzonitrile derivative. It serves as a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used for the treatment of certain types of non-small cell lung cancer. [, ] This compound itself has not been directly studied for its biological activity, but its role as a precursor to Gefitinib highlights its significance in medicinal chemistry research. [, ]
The synthesis of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is a multi-step process. One reported route begins with 4-hydroxy-3-methoxybenzaldehyde. This starting material is first alkylated with 1-bromo-3-chloropropane. The resulting product then undergoes a reaction with hydroxylamine. Subsequent nitration and reduction steps followed by reaction with N,N-dimethylformamide dimethyl acetal yield N-[5-(3-chloropropoxy)]-2-nitrile-4-methoxyphenyl-N,N-dimethylformamide. This intermediate is then cyclized with 3-chloro-4-fluoroaniline to produce a series of 4-aminoquinazoline derivatives, one of which is Gefitinib. [] Another synthetic route involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile via transfer hydrogenation catalyzed by Palladium on Carbon. This mixture is then transformed into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine in the presence of dimethylformamide and phosphoric chloride. Gefitinib is finally obtained through the Dimroth rearrangement of this intermediate with 3-chloro-4-fluoroaniline. []
The key chemical reaction involving 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is its cyclization with 3-chloro-4-fluoroaniline, leading to the formation of 4-aminoquinazoline derivatives, including Gefitinib. [] This reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 3-chloro-4-fluoroaniline attacks the carbon bearing the nitrile group. Subsequent ring closure leads to the formation of the quinazoline ring system.
The primary application of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile lies in its use as a key intermediate in the synthesis of Gefitinib. [, ] Gefitinib is an important drug used in the treatment of non-small cell lung cancer, highlighting the relevance of this compound in pharmaceutical research and development.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: